4-(4-t-Butylphenyl)nicotinic acid, 95%
Description
4-(4-t-Butylphenyl)nicotinic acid (CAS: Not explicitly provided; structurally related to compounds in ) is a nicotinic acid derivative featuring a tert-butyl group at the para position of the phenyl ring attached to the pyridine moiety. With a purity of 95%, it is primarily utilized in pharmaceutical and organic synthesis research.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)12-6-4-11(5-7-12)13-8-9-17-10-14(13)15(18)19/h4-10H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKAQBYQVBZORR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692615 | |
| Record name | 4-(4-tert-Butylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261973-53-8 | |
| Record name | 4-(4-tert-Butylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
(a) 5-(4-(tert-Butyl)phenyl)nicotinic Acid
- Structure : Tert-butyl group at the 4-position of the phenyl ring, attached to the 5-position of the pyridine ring.
- Key Data : Similarity score of 0.90 to the target compound, indicating high structural overlap .
- Impact : The positional isomerism (5- vs. 4-pyridine substitution) may alter electronic effects and binding affinity in biological systems.
(b) 2-Methoxy-5-(4-t-butylphenyl)nicotinic Acid
- Structure : Adds a methoxy group at the 2-position of the pyridine ring.
- Key Data: Molecular weight 285.34 g/mol; 95% purity.
(c) 6-(4-Fluorophenyl)nicotinic Acid
- Structure : Fluorine substituent at the para position of the phenyl ring.
- Key Data: Molecular formula C₁₂H₈FNO₂; average mass 217.199 g/mol. The electron-withdrawing fluorine reduces lipophilicity (vs. tert-butyl) but may enhance metabolic resistance to oxidation .
(d) 5-(4-Acetylphenyl)nicotinic Acid
- Structure : Acetyl group replaces the tert-butyl on the phenyl ring.
- Key Data: Molecular weight 241.24 g/mol; 95% purity.
Physicochemical Properties
<sup>a</sup> Predicted using fragment-based methods. <sup>b</sup> Calculated based on molecular formula (C₁₆H₁₇NO₂).
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